Methyl hex-2-ulopyranoside

Description

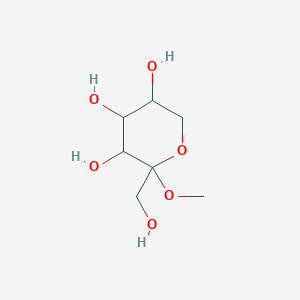

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7(3-8)6(11)5(10)4(9)2-13-7/h4-6,8-11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKXYJAUJLWHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(C(C(CO1)O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277324 | |

| Record name | Methyl hex-2-ulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3765-95-5 | |

| Record name | NSC1667 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl hex-2-ulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl Hex 2 Ulopyranoside and Analogues

De Novo Synthesis Strategies

De novo synthesis offers the advantage of constructing the pyranose ring from non-carbohydrate precursors, allowing for significant structural diversity. Several powerful reactions have been employed for this purpose.

Achmatowicz Rearrangement from Furylcarbinols and Related Furan (B31954) Chemistry

The Achmatowicz rearrangement is a cornerstone in the de novo synthesis of pyranose systems. researchgate.netwikipedia.org This reaction involves the oxidative rearrangement of furylcarbinols to 6-hydroxy-2H-pyran-3(6H)-ones, which are versatile precursors to hex-2-ulopyranosides. researchgate.netwikipedia.org The original method, reported in 1971, utilized bromine in methanol. researchgate.net Since then, numerous modifications have been developed, employing a variety of oxidizing agents to improve efficiency and substrate scope. researchgate.net

Key features of the Achmatowicz rearrangement include:

Stereocontrol: The configuration of the stereocenter in the starting furylcarbinol is retained in the product, enabling the synthesis of both D- and L-series sugars. researchgate.net

Versatility: A wide range of substituted furylcarbinols can be used, leading to diverse pyranone intermediates.

Subsequent Transformations: The resulting pyranones can be readily converted to methyl hex-2-ulopyranosides through a series of standard organic transformations. icm.edu.pl

Table 1: Oxidizing Agents for Achmatowicz Rearrangement

| Oxidizing Agent | Reference |

| Bromine in Methanol | researchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | researchgate.net |

| Dimethyldioxirane (DMDO) | researchgate.net |

| N-Bromosuccinimide (NBS) | researchgate.net |

| tert-Butyl hydroperoxide/Vanadyl acetate (B1210297) | researchgate.net |

| Hydrogen peroxide-titanium silicalite | researchgate.net |

Hetero Diels-Alder (HDA) Reactions for Pyranose Ring Formation

The hetero-Diels-Alder (HDA) reaction provides a powerful and convergent approach to the pyranose ring system. researchgate.netmdpi.com This [4+2] cycloaddition reaction typically involves a diene and a dienophile, where at least one component contains a heteroatom. mdpi.com For the synthesis of hex-2-ulopyranoside precursors, the reaction often occurs between an electron-rich diene and an activated carbonyl compound, such as a glyoxylate. researchgate.net

Pioneering work by Danishefsky demonstrated that Lewis acid-catalyzed HDA reactions of siloxy dienes with aldehydes could afford labile 3-O-silyl-2,3-unsaturated glycoside adducts, which are precursors to hexoses. nih.gov The reaction can be promoted thermally, under high pressure, or, most commonly, through Lewis acid catalysis to enhance reactivity and selectivity. researchgate.net The HDA reaction has been successfully employed to access a variety of substituted pyranose derivatives, including pseudo-C-disaccharides. researchgate.net

Ring-Closing Metathesis in Hex-2-enopyranose Synthesis

Ring-closing metathesis (RCM) has emerged as a robust tool for the formation of cyclic olefins, including the pyranose ring of hex-2-enopyranose derivatives. scispace.comconicet.gov.ar This method involves the intramolecular metathesis of a diene precursor, catalyzed by transition metal complexes, typically those containing ruthenium, to form a cyclic alkene and a volatile byproduct like ethylene. conicet.gov.ar

The synthesis of hex-2,3-enopyranose derivatives has been achieved through RCM of acyclic precursors. scispace.com For instance, a dibenzoate-protected acyclic diene can undergo RCM to yield a 1-deoxy-hex-2,3-enopyranose. scispace.com The power of RCM lies in its functional group tolerance and its ability to form rings of various sizes, making it a valuable strategy in modern carbohydrate synthesis. conicet.gov.ar

Acid-Catalyzed Domino Reactions for Enantiomerically Pure Derivatives

Acid-catalyzed domino reactions offer an efficient pathway to enantiomerically pure L-hex-2-enopyranosides from chiral, non-carbohydrate starting materials. scispace.com This strategy involves a sequence of reactions that occur in a single pot, triggered by an acid catalyst.

A notable example starts with a three-carbon homologating agent derived from methyl pyruvate (B1213749) and a chiral building block from L-glyceraldehyde, which establishes the stereochemistry at the C5 position of the final product. scispace.com The key ring-closing cascade is initiated by a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a methanol/dichloromethane mixture. acs.org This domino process can encompass several steps, including deprotection, oxidation, acetal (B89532) formation, and cyclization, to afford the pyranoside ring. acs.org A final desulfurization step can then yield the target 2,3-unsaturated L-pyranoside. acs.org

Synthesis via Glycal Derivatives

Glycals, cyclic enol ethers derived from sugars, are highly versatile intermediates in carbohydrate chemistry. Their double bond allows for a range of transformations, with the Ferrier rearrangement being a particularly powerful method for the synthesis of 2,3-unsaturated glycosides like methyl hex-2-ulopyranoside.

Ferrier Rearrangement and Catalytic Innovations (Lewis Acid, Metallic, Non-Metallic, Heterogeneous Catalysis)

The Ferrier rearrangement is an allylic rearrangement of a glycal, typically initiated by a Lewis acid, that results in the formation of a 2,3-unsaturated glycoside. wikipedia.orgnih.gov The reaction proceeds through a delocalized allyloxocarbenium ion intermediate, which is then attacked by a nucleophile, such as an alcohol, to give a mixture of α and β anomers of the 2,3-unsaturated product. wikipedia.org

Over the years, significant research has focused on developing more efficient and selective catalysts for the Ferrier rearrangement. nih.gov

Lewis Acid Catalysis: A wide array of Lewis acids have been employed to promote the Ferrier rearrangement. Early studies utilized stoichiometric amounts of Lewis acids like boron trifluoride etherate (BF₃·OEt₂). nih.gov More recently, catalytic amounts of various Lewis acids have been shown to be effective.

Table 2: Lewis Acid Catalysts for the Ferrier Rearrangement

| Catalyst | Reference |

| Boron trifluoride etherate (BF₃·OEt₂) | nih.govresearchgate.net |

| Tin(IV) chloride (SnCl₄) | wikipedia.orgacs.org |

| Indium(III) chloride (InCl₃) | wikipedia.org |

| Zinc chloride (ZnCl₂) | wikipedia.org |

| Iron(III) chloride (FeCl₃) | mdpi.com |

| Bismuth(III) triflate (Bi(OTf)₃) | mdpi.com |

| Scandium(III) triflate (Sc(OTf)₃) | mdpi.com |

| Ytterbium(III) triflate (Yb(OTf)₃) | mdpi.com |

Metallic Catalysis: Transition metal complexes, particularly those of palladium, have been utilized as catalysts for Ferrier-type reactions. acs.org These reactions often proceed via a π-allyl palladium intermediate. Palladium(II) catalysts have been shown to directly activate the double bond in glycals to produce 2,3-unsaturated glycosides with good yields and selectivities. acs.org

Non-Metallic Catalysis: A variety of non-metallic reagents can also promote the Ferrier rearrangement. These include iodine (I₂), N-iodosuccinimide (NIS), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). mdpi.com Organocatalysts, such as certain boronic acids, have also been developed for this transformation. scispace.com Additionally, strong Brønsted acids can catalyze the reaction, although this can sometimes lead to side reactions like electrophilic addition. mdpi.comacs.org

Heterogeneous Catalysis: The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. Acidic clays (B1170129) like Montmorillonite K-10 have been shown to be effective promoters for the Ferrier rearrangement. mdpi.com More recently, magnetically recoverable catalysts, such as silica-supported bismuth triflate (SiO₂-Bi(OTf)₃) and Cu-Fe spinels, have been developed, providing efficient and environmentally friendly alternatives for the synthesis of 2,3-unsaturated glycosides. conicet.gov.armdpi.com

Palladium-Catalyzed Glycosylation Using Hex-2-enopyranoses as Glycosyl Donors

A highly stereoselective and stereospecific palladium-catalyzed glycosylation reaction provides a powerful de novo route for synthesizing natural and unnatural glycosides. nih.gov This methodology utilizes hex-2-enopyranones, which are accessible from non-carbohydrate sources like furan alcohols, as glycosyl donors. beilstein-journals.org The reaction proceeds with complete retention of configuration at the anomeric center, making it a reliable tool for creating specific stereoisomers. nih.gov

The process involves the reaction of 2-substituted 6-carboxy-2H-pyran-3(6H)-ones with a variety of alcohols in the presence of a palladium catalyst. The reaction selectively converts α-substituted pyranones into α-glycosides and β-substituted pyranones into β-glycosides. nih.gov This method has proven effective with a diverse range of alcohol acceptors, including those based on amino acids and other carbohydrates. nih.gov The utility of this approach has been demonstrated in the iterative synthesis of complex oligosaccharides, such as the trisaccharide portion of landomycin A and the anthrax tetrasaccharide. acs.org

Key to the efficiency of this pathway is the use of highly diastereoselective palladium-catalyzed glycosylations, which can be combined with subsequent reduction and dihydroxylation steps to yield the final saturated pyranoside products. beilstein-journals.org For instance, products from this glycosylation can be selectively converted into α-manno-pyranosides in two additional steps. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Glycosyl Donor | Hex-2-enopyranoses (specifically 2-substituted 6-carboxy-2H-pyran-3(6H)-ones) | nih.gov |

| Catalyst | Palladium-based catalysts (e.g., Pd2(dba)3 with PPh3) | acs.org |

| Stereochemical Outcome | Complete retention of configuration at the anomeric center (stereospecific) | nih.gov |

| Synthesis Type | De novo synthesis from non-carbohydrate precursors | nih.govbeilstein-journals.org |

| Applicability | Synthesis of natural and unnatural D- or L-glycosides, including oligosaccharides | nih.govbeilstein-journals.orgacs.org |

Microwave-Assisted Stereoselective O-2-Deoxyglycosylation of Hex-1-en-3-uloses

Microwave-assisted synthesis offers a rapid and efficient method for the stereoselective formation of α-2-deoxyulosides, which are direct precursors to methyl hex-2-ulopyranosides. sinica.edu.twresearchgate.net This technique involves the glycosylation of hex-1-en-3-uloses with various O-nucleophiles, including simple alcohols and complex sugar derivatives, using a catalytic amount of a Lewis acid like aluminum chloride (AlCl₃). sinica.edu.twresearchgate.net

The reaction proceeds with high α-stereoselectivity, achieving α/β ratios of 88:12 or greater. researchgate.net The use of microwave irradiation significantly accelerates the reaction; for example, glycosylation additions that might otherwise require longer reaction times can be completed in minutes. sinica.edu.tw In a typical procedure, the glycosylation is carried out at 50°C with 100 W of microwave power, yielding the desired α-2-deoxyuloside products in good to excellent yields. sinica.edu.tw This method represents a significant improvement in energy efficiency and reaction time compared to conventional heating.

| Parameter | Details | Reference |

|---|---|---|

| Glycosyl Donor | Hex-1-en-3-uloses | sinica.edu.twresearchgate.net |

| Glycosyl Acceptor | Various O-nucleophiles (alcohols, sugars) | sinica.edu.twresearchgate.net |

| Catalyst | Aluminum chloride (AlCl₃) | sinica.edu.twresearchgate.net |

| Energy Source | Microwave irradiation (e.g., 100 W) | sinica.edu.tw |

| Stereoselectivity | High α-selectivity (α/β ≥ 88:12) | researchgate.net |

| Yields | Good to excellent (e.g., 54% for a trisaccharide) | sinica.edu.tw |

Stereospecific and Regioselective Approaches

Synthesis of Methyl D,L-hex-2-ulopyranosides from Furan Precursors

A foundational and elegant approach to the total synthesis of monosaccharides, including methyl D,L-hex-2-ulopyranosides, begins with simple furan derivatives. sinica.edu.twresearchgate.netsinica.edu.tw The cornerstone of this strategy is the Achmatowicz rearrangement, a reaction that transforms furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones through oxidative ring expansion. sinica.edu.tw This method provides a stereocontrolled pathway to pyranose systems, which are the basic heterocyclic structures of carbohydrates. researchgate.net

The process allows for the stereospecific synthesis of methyl D,L-hex-2-ulopyranosides from furan compounds, enabling access to a variety of sugar structures. sinica.edu.twsinica.edu.twamazonaws.com The initial furan precursors can be readily functionalized, and upon rearrangement, they yield versatile pyranone intermediates. These intermediates can then be converted through a series of steps into the target methyl hex-2-ulopyranosides and other monosaccharides. researchgate.netsinica.edu.tw This approach has been a popular tool for the stereocontrolled synthesis of oxygen-containing heterocyclic compounds for over five decades. sinica.edu.tw

| Starting Material | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|

| Furan compounds (e.g., furfuryl alcohol) | 6-Hydroxy-2H-pyran-3(6H)-one | Methyl D,L-hex-2-ulopyranosides | sinica.edu.twresearchgate.netsinica.edu.tw |

| 1-(2-Furyl)-1,2-dihydroxyethane | Pyranoside derivatives | Racemic methyl α-manno, α-altro, and β-allo-pyranosides | sinica.edu.tw |

Convergent and Linear Synthesis Pathways for Specific Isomers

The synthesis of specific isomers of this compound and related oligosaccharides can be achieved through either linear or convergent strategies.

Linear synthesis involves the sequential, step-by-step addition of monosaccharide units to a growing chain. An example of this is the iterative use of the palladium-catalyzed glycosylation reaction. beilstein-journals.orgacs.org Starting with a chiral furan alcohol, a pyranone glycosyl donor is created. This donor is then coupled with a pyranose-based alcohol acceptor. The resulting disaccharide can be chemically modified (e.g., via dihydroxylation and reduction) to unmask a new hydroxyl group, which then serves as the acceptor for the next glycosylation cycle. acs.org This iterative protocol has been successfully applied to the synthesis of 1,4- and 1,6-linked α-manno-disaccharides and trisaccharides. beilstein-journals.org

Convergent synthesis , in contrast, involves the independent synthesis of separate fragments (e.g., a disaccharide and a monosaccharide) which are then coupled together in a single step to form the final, larger molecule. The palladium-catalyzed glycosylation itself can be a key step in a convergent approach, where a complex, pre-assembled glycosyl donor is coupled with an equally complex acceptor. This strategy is often more efficient for creating large oligosaccharides as it reduces the total number of linear steps. The synthesis of the anthrax tetrasaccharide and the trisaccharide portion of landomycin A showcases the power of combining these strategies. acs.org

Formation from Methyl 2,3-di-O-methanesulfonyl-α-D-glucopyranosides

An alternative route to key precursors of this compound involves the elimination of vicinal sulfonyloxy groups from appropriately substituted glucopyranosides. frontiersin.org Specifically, methyl 2,3-di-O-methanesulfonyl-α-D-glucopyranosides can be converted into methyl hex-2-enopyranosides. These unsaturated sugars are valuable intermediates that can be further elaborated into the target ulopyranosides. acs.orgfrontiersin.org

The elimination reaction is effectively carried out using potassium iodide and zinc in refluxing dry dimethylformamide (DMF). The use of a zinc-copper couple has been found to be particularly advantageous, leading to higher yields and better reproducibility. frontiersin.org This reaction proceeds successfully even when acid- or base-labile protecting groups are present at other positions on the sugar ring. For example, both 4,6-di-O-benzoyl and 6-O-benzoyl protected precursors yield methyl 6-O-benzoyl-α-D-erythro-hex-2-enopyranoside as the major product. Notably, the reaction of the dibenzoate derivative occurs with some deacylation at the C-4 position but without any epimerization. frontiersin.org

| Precursor | Reagents | Major Product | Reference |

|---|---|---|---|

| Methyl 4,6-di-O-benzoyl-2,3-di-O-methanesulfonyl-α-D-glucopyranoside | KI, Zn-Cu couple, DMF | Methyl 6-O-benzoyl-α-D-erythro-hex-2-enopyranoside | frontiersin.org |

| Methyl 6-O-benzoyl-2,3-di-O-methanesulfonyl-α-D-glucopyranoside | KI, Zn-Cu couple, DMF | Methyl 6-O-benzoyl-α-D-erythro-hex-2-enopyranoside | frontiersin.org |

| Methyl 4,6-di-O-acetyl-2,3-di-O-methanesulfonyl-α-D-glucopyranoside | KI, Zn-Cu couple, DMF | (Implied) Methyl 6-O-acetyl-α-D-erythro-hex-2-enopyranoside | frontiersin.org |

Chemical Transformations and Reactivity of Methyl Hex 2 Ulopyranoside Derivatives

Electrophilic and Nucleophilic Additions to the Unsaturated System

The double bond in methyl hex-2-ulopyranoside derivatives is the focal point for numerous addition reactions. The stereochemical outcome of these additions is often influenced by the existing stereocenters in the pyranose ring and the nature of the substituents, enabling the synthesis of specific diastereomers.

Hydrogenation of the double bond in hex-2-enopyranosides is a fundamental method for the preparation of 2-deoxy and 2,3-dideoxy sugars, which are components of many biologically active natural products. mdpi.comnih.gov The stereoselectivity of this reduction is highly dependent on the catalyst, solvent, and the steric and electronic environment of the substrate.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method. For instance, the hydrogenation of methyl hex-2-ulopyranos-4-ulose derivatives can selectively reduce the C2-C3 double bond. The choice of catalyst system can be critical in achieving high stereoselectivity. Bimetallic catalysts, such as Pd-Ru nanocomposites, have been shown to enhance the turnover frequency in hydrogenation reactions.

In some cases, direct hydrogenation can lead to undesired byproducts through hydrogenolysis. mdpi.com An alternative method, diimide reduction, has been successfully employed to circumvent this issue. For example, treatment of an allylic alcohol derivative with o-nitrobenzenesulfonyl hydrazide (NBSH) and triethylamine (B128534) can yield the desired saturated product with high efficiency. mdpi.com The stereochemical outcome is often directed by the existing substituents on the pyranose ring, which block one face of the molecule, leading to the delivery of hydrogen from the less hindered side.

| Substrate Type | Reagents and Conditions | Primary Product Type | Key Findings |

| Hex-2-enopyranosides | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2-Deoxy or 2,3-Dideoxy Sugars | A standard method for producing deoxy sugars, with stereoselectivity influenced by substrate structure. mdpi.comnih.gov |

| Allylic Alcohol Derivatives | o-Nitrobenzenesulfonyl hydrazide (NBSH), Et₃N | Saturated Pivalate Ester | Offers an alternative to direct hydrogenation, avoiding competing hydrogenolysis reactions. mdpi.com |

| Methyl hex-2-ulopyranos-4-ulose | Pd/C, H₂ (40–120 psi), ethanol/water | Methyl hex-ulopyranoside | Selective reduction of the C2 ketone group is achievable. |

| Unsaturated Esters and Ketones | Ir-Catalyzed Hydrogenation with Phosphite-Oxazoline Ligands | Saturated Esters and Ketones | Achieves high enantioselectivities (up to 99% ee) for various substrates. researchgate.net |

Hydroxylation and epoxidation of the double bond in this compound derivatives are powerful methods for introducing new stereocenters, leading to a variety of diastereomeric sugars. The stereochemical course of these reactions is often highly predictable.

Hydroxylation: cis-dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) typically occurs from the less sterically hindered face of the pyranose ring. mdpi.com For example, the dihydroxylation of a 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside, where substituents at C-1 and C-4 are below the ring, proceeds exclusively from the upper face to yield the α-D-mannopyranoside derivative. mdpi.com

Epoxidation: Epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) also shows facial selectivity. The subsequent ring-opening of the resulting 2,3-anhydro (epoxide) derivatives with nucleophiles is a versatile strategy for synthesizing a wide range of modified sugars. mdpi.com For instance, acid or base-catalyzed hydrolysis of a 2,3-anhydro derivative can lead to the formation of different diastereomeric diols. mdpi.com The formation of 1,6-anhydro derivatives can also be achieved from corresponding methyl α-D-altropyranoside derivatives. scispace.com

| Reaction Type | Reagent(s) | Intermediate/Product | Stereochemical Outcome |

| cis-Dihydroxylation | OsO₄, H₂O₂ | Diol | Attack from the sterically less hindered face of the pyranose ring. mdpi.com |

| Epoxidation | mCPBA, Dimethyldioxirane | 2,3-Anhydro (epoxide) derivative | Facial selectivity is typically observed. mdpi.com |

| Epoxide Ring Opening | Acid or Base Catalysis | Diol | Provides access to different diastereomers depending on the conditions. mdpi.com |

Oxyamination and osmylation reactions introduce vicinal amino and hydroxyl groups or two hydroxyl groups across the double bond, respectively. These reactions are known for their high stereoselectivity, which is often predictable based on the substrate's existing stereochemistry.

Osmylation, the reaction with osmium tetroxide, is a classic method for the syn-dihydroxylation of alkenes. rsc.orgresearchgate.net The stereochemical outcome of the osmylation of unsaturated carbohydrate derivatives has been extensively studied. rsc.orgresearchgate.net The reaction generally follows Kishi's empirical rule for allylic alcohols, where the stereochemistry of the newly formed diol is influenced by the configuration of the allylic hydroxyl group. capes.gov.br For many hex-2-enopyranosides, osmylation occurs from the more accessible face of the ring, leading to a high degree of diastereoselectivity. mdpi.com

Vicinal oxyamination can also be achieved with high diastereoselectivity, providing a route to valuable amino sugars. acs.org

| Reaction | Reagent(s) | Product Type | Key Feature |

| Osmylation | Osmium Tetroxide (OsO₄) | syn-Diol | High diastereoselectivity, often predictable by Kishi's rule for allylic alcohols. rsc.orgresearchgate.netcapes.gov.br |

| Oxyamination | Osmium-based reagents and a nitrogen source | Amino alcohol | Diastereoselective formation of vicinal amino and hydroxyl groups. acs.org |

The double bond in this compound can be activated for Michael-type conjugate additions by introducing an electron-withdrawing group at C-3, such as a nitro or sulfonyl group. mdpi.com This allows for the regioselective and often stereoselective introduction of a wide range of nucleophiles at the C-2 position. mdpi.commasterorganicchemistry.com

Nitro and Sulfonyl Conjugates: The addition of active methylene (B1212753) compounds to 3-nitro-hex-2-enopyranosides has been shown to proceed with high regio- and stereoselectivity. mdpi.com The nucleophile typically adds to C-2 from the face opposite to the anomeric substituent. mdpi.com Similarly, vinyl sulfone-modified hex-2-enopyranosides serve as excellent Michael acceptors, with the stereochemical outcome influenced by the protecting groups on the hydroxyl moieties. mdpi.com

Thiols: The conjugate addition of thiols to α,β-unsaturated systems within pyranoside structures is a well-established method for forming thioether linkages. researchgate.netacademie-sciences.fr Photoinitiated thiol-ene reactions, a type of radical addition, have emerged as a powerful tool for the stereoselective synthesis of thioglycosides from unsaturated sugars. nih.govnih.gov These reactions often proceed with high stereoselectivity, for example, leading to the formation of 1,2-cis-α-S-glycosides. nih.gov

Carbonyl Compounds: Enolates derived from carbonyl compounds are classic nucleophiles in Michael additions, enabling the formation of carbon-carbon bonds. masterorganicchemistry.com

| Michael Acceptor | Nucleophile | Product Type | Stereochemical Control |

| 3-Nitro-hex-2-enopyranosides | Active Methylene Compounds | C-2 Substituted Nitroalkane | High regio- and stereoselectivity, addition opposite to the anomeric group. mdpi.com |

| Vinyl Sulfone-modified hex-2-enopyranosides | Various Nucleophiles | C-2 Substituted Sulfone | Stereoselectivity is influenced by protecting groups. mdpi.com |

| Unsaturated Sugars (Enoses) | Thiols (photoinitiated) | Thioglycosides | High stereoselectivity, can form 1,2-cis-α-S-glycosides. nih.govnih.gov |

| α,β-Unsaturated Ketosugars | Thiols | Thioethers | Good diastereoselectivity, often favoring an axial C-S bond. academie-sciences.fr |

Oxyamination and Osmylation Reactions

Oxidative Transformations and Functional Group Interconversions

Oxidative reactions of this compound derivatives provide access to other important classes of carbohydrate compounds, such as unsaturated enones and δ-lactones.

The allylic hydroxyl group at C-4 in many hex-2-enopyranoside derivatives can be selectively oxidized to a ketone, yielding an unsaturated enone. mdpi.com Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) dichromate (PDC) are effective for this transformation. mdpi.com These enones are themselves valuable intermediates, capable of undergoing further conjugate additions.

Furthermore, oxidation can lead to the formation of unsaturated δ-lactones. mdpi.com One reported method involves the treatment of a hex-2-enopyranoside with hydrogen peroxide and molybdenum trioxide (MoO₃). mdpi.com This process is believed to proceed through the formation and subsequent dehydration of an allylic hydroperoxide. mdpi.com These unsaturated lactones are useful synthons for more complex molecules, including iminosugars. mdpi.com

| Starting Material | Oxidizing Agent(s) | Product Type | Key Transformation |

| 2,3-Dideoxy-α-D-erythro-hex-2-enopyranoside | Manganese Dioxide (MnO₂) or Pyridinium Dichromate (PDC) | Hex-2-enopyranosid-4-ulose (Unsaturated Enone) | Selective oxidation of the allylic hydroxyl group at C-4. mdpi.com |

| Hex-2-enopyranoside | Hydrogen Peroxide (H₂O₂), Molybdenum Trioxide (MoO₃) | 2,3-Dideoxyhex-2-enono-1,5-lactone (Unsaturated δ-Lactone) | Oxidation and subsequent dehydration of an allylic hydroperoxide intermediate. mdpi.com |

Regioselective Oxidation at Specific Hydroxyl Positions

The selective oxidation of hydroxyl groups in carbohydrate derivatives, such as this compound, is a critical transformation in synthetic carbohydrate chemistry. The ability to target a specific hydroxyl group allows for the synthesis of complex and biologically important molecules. In the context of this compound and related structures, regioselective oxidation can be achieved at either the C-4 or C-6 hydroxyl groups of diols, leading to the formation of enones or aldehydes, respectively. mdpi.com

For instance, the oxidation of diols like ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside can be directed to the C-4 position to yield enones or to the C-6 position to produce aldehydes. mdpi.com The choice of oxidizing agent and reaction conditions plays a pivotal role in determining the outcome of the reaction. Common reagents for such transformations include manganese dioxide and various chromium-based oxidants. mdpi.com

A notable method for regioselective oxidation involves the use of tin intermediates. Glycosides can be treated with bis(tributylstannyl) oxide followed by bromine, which results in the smooth oxidation of specific hydroxyl groups to the corresponding mono-oxo derivatives in high yields and with high regioselectivity, often without the need for protecting other hydroxyls. researchgate.net

Furthermore, palladium-catalyzed oxidation has emerged as a powerful tool for the site-selective oxidation of unprotected carbohydrates. rug.nl This method offers an alternative to traditional oxidation procedures and can provide high selectivity for specific secondary hydroxyl groups. rug.nl For example, certain galactosides have been selectively oxidized at the C-4 position in high yields using an organotin catalyst in conjunction with an oxidant. rug.nl

The selective oxidation of the primary hydroxyl group at C-6 is generally more straightforward than the oxidation of secondary hydroxyls. rug.nl However, discriminating between different secondary hydroxyl groups presents a greater challenge. rug.nl The development of catalytic systems that can achieve this level of selectivity is an active area of research.

The resulting oxidized products, such as methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside, serve as important model compounds for studying the chemistry of oxidized carbohydrates, for instance, in the context of cellulose (B213188) degradation and yellowing. researchgate.netresearchgate.net

Generation of 6-Formyl Derivatives

The generation of 6-formyl derivatives from this compound precursors is a significant transformation that introduces a reactive aldehyde functionality at the C-6 position. This functional group can then be utilized in a variety of subsequent chemical modifications. Oxidative transformations of hex-2,3-enopyranosides can be controlled to selectively yield these 6-formyl derivatives. mdpi.com

One common strategy involves the regioselective oxidation of the primary hydroxyl group at the C-6 position of a suitable diol precursor. mdpi.com For example, the oxidation of diols like compound 94 (in the referenced literature) can be directed to the C-6 hydroxyl to form the corresponding aldehyde, 96 . mdpi.com This selective oxidation can be achieved using various oxidizing agents, with the choice of reagent being crucial for the desired outcome. mdpi.com

The synthesis of 5-formyl-furfuryl acetate (B1210297) via a Vilsmeier-Haack reaction using N,N-dimethylformamide and phosphoryl chloride is a related transformation that produces a furan (B31954) derivative with a formyl group. nih.gov This aldehyde can then be converted to other functional groups, demonstrating the synthetic utility of formyl derivatives. nih.gov

Furthermore, the generation of 6-formyl derivatives is a key step in the synthesis of more complex carbohydrate structures. The aldehyde functionality can participate in reactions such as Wittig reactions to form vinyl groups or be further oxidized to a carboxylic acid. nih.gov The synthesis of compounds like 5-hydroxymethyl-2-vinylfuran often proceeds through a 5-formyl intermediate, highlighting the importance of this class of compounds. nih.govresearchgate.net

In the broader context of carbohydrate chemistry, the selective generation of aldehydes at specific positions, such as C-6, is essential for producing modified sugars with tailored properties and for the synthesis of natural products. cas.cz

Rearrangement Reactions

Sigmatropic Rearrangements of Allylic Esters

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. uh.edu In the context of this compound derivatives, those containing allylic ester groups are particularly well-suited for undergoing these transformations. mdpi.com The icm.edu.plicm.edu.pl-sigmatropic rearrangement, specifically the Claisen rearrangement, is a prominent example. libretexts.org

The Claisen rearrangement of allyl aryl ethers or allyl vinyl ethers, which are structurally related to allylic esters of hex-2-enopyranosides, typically proceeds through a concerted, six-membered cyclic transition state. libretexts.org This reaction is often irreversible due to the formation of a stable carbonyl group in the product. uh.edu For instance, heating an allyl aryl ether can lead to the formation of an o-allylphenol. libretexts.org

In carbohydrate chemistry, Eu(III)-catalyzed Claisen rearrangements of allyl phenyl ethers derived from hex-2,3-enopyranosides have been investigated. mdpi.com These reactions can require high temperatures, often facilitated by microwave heating, to proceed efficiently. mdpi.com The success of such rearrangements can be dependent on the nature of the substituents on the carbohydrate scaffold. mdpi.com

Another important icm.edu.plicm.edu.pl-sigmatropic rearrangement is the Overman rearrangement, which has been utilized to install amine functionalities at the C-2 position of hex-2,3-enopyranosides. mdpi.com This is achieved by the rearrangement of an allylic trichloroacetimidate, which is readily prepared from the corresponding allylic alcohol. mdpi.com

The mdpi.comicm.edu.pl-sigmatropic rearrangement is another type of sigmatropic shift that can occur in allylic systems, such as those involving sulfoxides, amine oxides, and selenoxides. wikipedia.org These rearrangements can be highly stereoselective, with a strong preference for the formation of the E-alkene (trans) isomer at the newly formed double bond. wikipedia.org While less common for the specific parent compound, the principles apply to appropriately substituted derivatives.

The table below summarizes key aspects of sigmatropic rearrangements relevant to allylic esters of hex-2-ulopyranoside derivatives.

| Rearrangement Type | Key Features | Example Application in Carbohydrate Chemistry |

| icm.edu.plicm.edu.pl-Claisen | Involves allyl vinyl/aryl ethers. Often irreversible due to carbonyl formation. uh.edulibretexts.org | Eu(III)-catalyzed rearrangement of allyl phenyl ethers from hex-2,3-enopyranosides. mdpi.com |

| icm.edu.plicm.edu.pl-Overman | Rearrangement of allylic trichloroacetimidates. mdpi.com | Installation of an amine function at the C-2 position of hex-2,3-enopyranosides. mdpi.com |

| mdpi.comicm.edu.pl-Sigmatropic | Occurs in allylic sulfoxides, amine oxides, etc. High stereoselectivity for E-alkene formation. wikipedia.org | Used for carbon-carbon bond formation and as a ring-expansion reaction. wikipedia.org |

Reductive Rearrangements to Deoxyglycals

Reductive rearrangements of hex-2-enopyranoside derivatives provide a synthetic route to 3-deoxy glycals. icm.edu.pl This transformation involves the relocation of the double bond from the 2,3-position to the 1,2-position, along with the removal of a hydroxyl group or its equivalent.

An important example of this type of reaction is the reductive rearrangement of 2,3-unsaturated methyl pyranosides to yield 3-deoxy glycals. icm.edu.pl This reaction has been documented for both unsubstituted and 4-C-substituted hex-2-enopyranosides. icm.edu.plicm.edu.pl A notable method involves the use of lithium aluminum hydride, which can induce an abnormal reductive rearrangement in certain unsaturated acetals to form 3-deoxy glycals. acs.org

The feasibility of relocating the 2,3-double bond through such reductive transformations opens up avenues for further stereocontrolled modifications at the anomeric center, including O- and C-glycosylations. icm.edu.pl The resulting 3-deoxy glycals are versatile intermediates in carbohydrate synthesis.

The general transformation can be represented as the conversion of a methyl hex-2-enopyranoside derivative to a 1,5-anhydro-1,2,3-trideoxyhex-1-enitol (a 3-deoxy glycal). acs.org This process effectively shifts the unsaturation and deoxygenates the sugar ring at the 3-position.

Intramolecular Hydride Shifts in Oxoglycosides

Intramolecular hydride shifts are a key mechanistic feature in the rearrangement of certain oxoglycosides. researchgate.net These shifts involve the transfer of a hydride ion (H⁻) from one carbon atom to another within the same molecule, often leading to a more stable carbocation intermediate. youtube.comyoutube.com

In the context of oxoglycosides derived from hexopyranosides, evidence for intramolecular hydride shifts has been observed during the rearrangement of 2-oxoglycosides. researchgate.net For instance, methyl α- and β-D-arabino-hexopyranosid-2-uloses have been shown to rearrange in pyridine (B92270) to form the corresponding methyl α- and β-D-ribo-hexopyranosid-3-uloses. researchgate.net This rearrangement is believed to proceed through the intermediacy of methyl α- and β-D-arabino-hexopyranosid-3-uloses, indicating that an intramolecular hydride shift is the initial step in the reaction cascade. researchgate.net

This type of rearrangement highlights the reactivity of the carbonyl group in oxoglycosides and its ability to facilitate skeletal reorganization. The driving force for the hydride shift is often the formation of a more stable arrangement of functional groups within the pyranose ring.

The study of such rearrangements is crucial for understanding the stability and reactivity of oxidized carbohydrates, which are relevant in fields such as cellulose chemistry and the study of natural product degradation. researchgate.netresearchgate.net

Glycosylation Reactions and Oligomerization

Glycosylation is a fundamental process for the synthesis of oligosaccharides and glycoconjugates. This compound derivatives, with their specific functional groups, can serve as both glycosyl donors and acceptors in these reactions. The reactivity of the anomeric center and the hydroxyl groups is key to their participation in glycosylation.

The Δ²,³ unsaturation in hex-2-enopyranosides enhances the reactivity of the anomeric (C-1) acetal (B89532), making these compounds suitable substrates for nucleophilic functionalization, including glycosylation. mdpi.com Palladium-catalyzed glycosylation of pyranones, which are related to hex-2-ulopyranoside structures, has been shown to be a stereoselective method for forming glycosidic bonds. mdpi.com This approach can lead to the retention of stereochemistry at the allylic acetal moiety in the newly formed glycoside. mdpi.com

Furthermore, O-peracylated hept-2-ulopyranosylbromide)onamides, which are derivatives of ulosonic acids, have been used as glycosyl donors. researchgate.net Under Koenigs-Knorr conditions, these bromides react with alcohols to form β-glycosides. researchgate.net The use of promoters like silver triflate (AgOTf) or silver oxide/silver carbonate can facilitate these reactions, with the stereochemical outcome often being an inversion at the anomeric center. researchgate.net

The presence of multiple hydroxyl groups in derivatives of this compound allows for their use as glycosyl acceptors, leading to the formation of disaccharides and larger oligosaccharides. The regioselectivity of glycosylation at a particular hydroxyl group can be controlled through the use of protecting groups or by exploiting the inherent reactivity differences of the hydroxyls.

Oligomerization can also occur through other mechanisms. For example, chromophores derived from the degradation of hexeneuronic acids, which are related to oxidized carbohydrates, have been shown to be ladder-type, mixed quinoid-aromatic oligomers. d-nb.info This indicates that under certain conditions, derivatives of hexulopyranosides can undergo condensation reactions to form complex oligomeric structures. d-nb.info

The table below provides examples of glycosylation reactions involving derivatives related to this compound.

| Glycosyl Donor/Acceptor System | Promoter/Conditions | Product Type |

| Pyranone acceptor | Palladium catalyst | Allylic glycoside |

| O-Peracylated (glyculopyranosylbromide)onamide donor | AgOTf or Ag₂O/Ag₂CO₃ | β-D-glyco-hept-2-ulopyranoside)onamide |

| Simple alcohol acceptor | Koenigs-Knorr conditions | Alkyl β-glycoside |

Reactivity at the Anomeric Center

The anomeric center of a this compound is the C-2 carbon, a chiral center formed during the cyclization to the pyranose ring. glyco.ac.ru This ketal carbon is a key site of reactivity, primarily in glycosylation reactions. The stereochemistry at this center, designated as α or β, significantly influences the molecule's three-dimensional structure and its subsequent chemical behavior. rug.nl

The reactivity of the anomeric center is often exploited in the synthesis of complex carbohydrates. The methyl glycoside can act as a leaving group, allowing for the introduction of various nucleophiles to form new glycosidic bonds. This process is fundamental to creating oligosaccharides. The stereochemical outcome of these reactions (retention or inversion of configuration at the anomeric center) is dependent on the reaction conditions, the nature of the protecting groups on the sugar ring, and the type of nucleophile used.

Research into the reactivity of related unsaturated derivatives, such as 2,3-dideoxy-hex-2-enopyranosides, provides insight into the transformations at the anomeric center. For instance, glycosylation reactions using these derivatives as donors have been studied with a range of alcohol nucleophiles. The use of specific promoters or catalysts can direct the stereoselectivity of the glycosidic bond formation, leading to either α or β products with high fidelity. mdpi.com In some cases, sterically hindered nucleophiles can lead to lower yields or the formation of side products. mdpi.com

Table 1: Research Findings on the Reactivity at the Anomeric Center of Hex-2-enopyranoside Derivatives

| Glycosyl Donor | Nucleophile (Acceptor) | Promoter/Catalyst | Product(s) | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| 148α (an α-2,3-dideoxy-hex-2-enopyranoside derivative) | Array of alcohol nucleophiles | Not specified | 152α | Retention of α-configuration | mdpi.com |

| 148β (a β-2,3-dideoxy-hex-2-enopyranoside derivative) | Array of alcohol nucleophiles | Not specified | 152β | Retention of β-configuration | mdpi.com |

| 148β (a β-2,3-dideoxy-hex-2-enopyranoside derivative) | Adamantol (sterically hindered) | Not specified | Adamantyl glycoside (moderate yield) and tert-butyl glycoside 153β (side product) | Retention of β-configuration for main product | mdpi.com |

| 3-nitro-hex-2-enopyranoside (α-50) | Active methylene compounds | Not specified | 51 (C-2 adduct) | Attack from the side opposite to the anomeric substituent | mdpi.com |

| 3-nitro-hex-2-enopyranoside (β-50) | Active methylene compounds | Not specified | 52 (C-2 adduct) | Attack from the side opposite to the anomeric substituent | mdpi.com |

Synthesis of N-O-Interglycosidic Disaccharides

The synthesis of disaccharides containing an N-O interglycosidic linkage represents a specialized area of carbohydrate chemistry, creating non-natural oligosaccharide mimetics. This linkage involves a nitrogen atom bonded directly to an oxygen atom, connecting the two monosaccharide units. Such modifications can be useful for studying biochemical processes by providing analogues with altered stability or conformational properties compared to natural O-glycosidic bonds. researchgate.net

The general strategy for constructing these linkages involves the reaction of a nucleophilic component with an electrophilic component, where one contains a hydroxylamine (B1172632) moiety or a derivative thereof. For example, a sugar modified to contain a hydroxylamine group at a specific position can act as a glycosyl acceptor, reacting with an activated glycosyl donor. Conversely, a glycosyl hydroxylamine can serve as the donor component.

The synthesis of modified β-N- and β-O-N linked disaccharides with glucose or galactose units has been achieved stereoselectively. researchgate.net These methods provide a pathway to novel structures that can serve as probes for enzymatic studies or as potential inhibitors. The formation of the N-O bond requires careful selection of reaction conditions to ensure stability and achieve the desired stereochemistry.

Table 2: Data on the Synthesis of Disaccharides with Modified Interglycosidic Linkages

| Disaccharide Type | Reducing Unit | Synthetic Method | Linkage Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Lactose or Cellobiose Analogues | Glucose or Galactose | Two different stereoselective methods | β-N- and β-O-N linked | Stereoselective | researchgate.net |

| Disulfide-linked Disaccharide | α-D-Glucopyranoside | Reaction of β-glycosylthiosulfonate with a carbohydrate thiol | β-S-S-(1→4) | β-linkage formed | researchgate.net |

| Selenosulfide-linked Disaccharide | α-D-Glucopyranoside | Reaction of β-glycosylthiosulfonate with a carbohydrate selenol | β-Se-S-(1→4) | β-linkage formed | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like methyl hex-2-ulopyranoside. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical data on the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the coupling constants (J) reveal information about adjacent protons, which is fundamental for establishing stereochemistry.

For instance, the anomeric proton (H-1) is particularly diagnostic. In one reported spectrum, the α-anomer of this compound displays a signal for the anomeric proton at approximately δ 4.85 ppm, appearing as a doublet with a coupling constant (J) of 3.6 Hz. This small J-value is characteristic of a specific spatial relationship between the protons on C-1 and C-2, helping to confirm the anomeric configuration. Other representative signals include a triplet at δ 2.19 ppm, corresponding to an axial proton at the C-3 position, and a sharp singlet at δ 3.62 ppm, which is indicative of the three protons of the methoxy (B1213986) (OCH₃) group at the anomeric center. These distinct signals and their splitting patterns allow for the precise mapping of proton connectivity throughout the pyranose ring.

Interactive Table: Representative ¹H NMR Chemical Shifts Use the filter below to search for specific proton signals of this compound.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1α | 4.85 | Doublet (d) | 3.6 |

| H-3ax | 2.19 | Triplet (t) | 12.3 |

| OCH₃ | 3.62 | Singlet (s) | N/A |

Complementing ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is highly sensitive to its bonding environment and hybridization.

Interactive Table: Key ¹³C NMR Chemical Shifts Use the filter below to search for specific carbon signals of this compound.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 102.4 |

| C-2 (Ketone) | 170.8 |

| OCH₃ | 56.1 |

While solution-state NMR reveals the average conformation of a molecule, solid-state ¹³C NMR spectroscopy provides invaluable insight into the molecular structure as it exists in the crystalline state. researchgate.net This technique is particularly crucial for carbohydrate analysis, as the conformation of the pyranose ring and the orientation of its substituents can be influenced by crystal packing forces. researchgate.netresearchgate.net

For complex pyranosides, solid-state NMR can help validate conformations predicted by computational modeling. researchgate.net The number of distinct resonances in a solid-state ¹³C NMR spectrum can indicate the presence of multiple, crystallographically independent molecules in the asymmetric unit of the crystal lattice. researchgate.net Furthermore, subtle changes in chemical shifts observed in the solid state compared to the solution state can reveal specific intermolecular interactions, such as hydrogen bonding, that define the crystal structure. mdpi.com The chemical shift of certain carbon atoms, like C2, can be indicative of the glycoside torsional angle, offering precise details about the molecule's three-dimensional shape in the solid phase. researchgate.net

Isotopic labeling is a powerful technique used to trace the fate of molecules or specific atoms through chemical reactions or metabolic pathways. By synthesizing this compound with one or more atoms replaced by a stable isotope, such as carbon-13 (¹³C), researchers can follow the labeled compound with high precision using NMR or mass spectrometry. nih.gov

For example, if this compound is a suspected intermediate in a biochemical pathway, a ¹³C-labeled version can be introduced into the system. Subsequent analysis of downstream products for the presence and position of the ¹³C label can confirm the proposed pathway and provide detailed mechanistic insights. Labeling can be uniform (all carbons are ¹³C), position-specific (only one or a few carbons are ¹³C), or partial. This methodology is fundamental in fields like glycobiology for studying carbohydrate metabolism and in synthetic chemistry for understanding reaction mechanisms. nih.gov

Application of Solid-State 13C NMR in Conformation Studies

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. derpharmachemica.com It is widely used to analyze volatile and semi-volatile compounds. For a compound like this compound, which has a calculated molecular weight of 194.18 g/mol , GC-MS serves two primary purposes. nih.govlookchem.com

First, it is an excellent tool for assessing purity. A pure sample will ideally show a single peak in the gas chromatogram. The presence of multiple peaks would indicate impurities, which can then be individually identified by their mass spectra. derpharmachemica.com

Second, the mass spectrometer provides a mass spectrum for the compound eluting from the GC column. This spectrum serves as a molecular fingerprint. It confirms the molecular weight of the compound, often by identifying the molecular ion peak (M⁺) or a related adduct ion. capes.gov.br The fragmentation pattern, which results from the breakdown of the molecule within the mass spectrometer, provides additional structural confirmation. This experimental spectrum can be compared against spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), for definitive identification. derpharmachemica.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of this compound, providing an exact mass measurement that confirms its molecular formula, C7H14O6. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places). nih.gov This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the precise mass measurement serves as a primary validation of its identity. lcms.cz The analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. Due to the polar nature of carbohydrates, the molecule is typically observed as an adduct with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as a protonated molecule ([M+H]⁺) in positive ion mode.

The comparison between the experimentally measured exact mass and the theoretically calculated mass provides a critical checkpoint for structural confirmation, as detailed in the table below.

Table 1: HRMS Data for this compound (C7H14O6)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14O6 | nih.gov |

| Molecular Weight (Nominal) | 194 g/mol | nih.gov |

| Calculated Exact Mass | 194.079038 Da | nih.gov |

| Commonly Observed Adduct (ESI+) | [M+Na]⁺ |

| Calculated Exact Mass of [M+Na]⁺ | 217.06848 Da | N/A |

This table presents calculated values based on the molecular formula. Experimental values from HRMS analysis are expected to align closely with these figures, typically within a 5 ppm error margin.

Coupling MS with Isotopic Labeling Studies

Mass spectrometry coupled with isotopic labeling is a powerful strategy for investigating reaction mechanisms, metabolic pathways, and fragmentation patterns in carbohydrates like this compound. nih.gov This method involves the strategic replacement of one or more atoms in the molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁶O with ¹⁸O). nih.govoup.com The resulting mass shift in the MS spectrum provides precise information about the location and number of labeled atoms. oup.com

While its application to proteomics is more widespread, isotopic labeling for carbohydrate analysis is a growing field. nih.govacs.org Common strategies include:

Permethylation with Isotopically Labeled Reagents: A widely used technique involves permethylation of all free hydroxyl groups using a "light" (¹²CH₃I) and a "heavy" ([¹³C]methyl iodide, ¹³CH₃I) reagent. oup.com By comparing the mass spectra of two samples labeled with the different isotopes, researchers can achieve relative quantification. The mass difference between the isotopically labeled pairs is directly proportional to the number of hydroxyl groups, aiding in structural confirmation. oup.com

Metabolic Labeling: In biological studies, cells can be cultured in media containing isotopically labeled precursors, such as ¹³C-labeled glucose. The cells incorporate these heavy isotopes into newly synthesized carbohydrates, allowing them to be tracked and quantified.

Reductive Amination with Isotopic Tags: Novel chemical tags have been developed that introduce isotopic variation. nih.gov These tags can be designed to incorporate multiple isotopic labels in a controlled manner, allowing for the comparison of several samples in a single mass spectral analysis. nih.govacs.org

These labeling techniques enable high-precision, high-sensitivity, and high-throughput analysis, providing data that is crucial for quantitative glycomics and understanding the roles of carbohydrates in biological systems. nih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive, three-dimensional structural information for crystalline compounds like this compound, offering unparalleled insight into its stereochemistry, conformation, and solid-state packing. nih.govmdpi.com

For a specific isomer such as methyl β-D-fructopyranoside, single-crystal X-ray diffraction analysis provides unambiguous proof of its absolute configuration and dominant conformation in the solid state. researchgate.net The analysis reveals precise bond lengths, bond angles, and torsional angles.

Studies on methyl β-D-fructopyranoside have shown that the six-membered pyranose ring adopts a stable chair conformation, specifically a nearly ideal ²C₅ chair. researchgate.net This conformation dictates the spatial orientation (axial or equatorial) of all substituents, including the anomeric methoxy group and the hydroxyl groups, which is fundamental to its chemical and biological properties. Similarly, the crystal structure of a related derivative, methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside, confirmed a distorted chair conformation. nih.gov

Table 2: Crystallographic Data for a Representative Methyl hex-ulopyranoside Derivative (methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2(1) | nih.gov |

| a (Å) | 8.404(2) | nih.gov |

| b (Å) | 4.5716(10) | nih.gov |

| c (Å) | 13.916(3) | nih.gov |

| **β (°) ** | 107.467(4) | nih.gov |

| Conformation | Distorted Chair | nih.gov |

This table provides an example of the precise unit cell parameters and conformational data obtained from an X-ray crystallography study on a related hex-ulopyranoside.

Beyond the single-molecule level, X-ray crystallography elucidates how molecules of this compound arrange themselves in a crystal lattice. nih.govresearchgate.net This packing is governed by a network of non-covalent intermolecular interactions, with hydrogen bonding being the most significant for carbohydrates. nih.govscirp.org

The multiple hydroxyl groups on the pyranose ring act as both hydrogen bond donors and acceptors, leading to complex and extensive hydrogen-bonding networks. nih.gov For example, in the crystal structure of methyl β-D-fructopyranoside, the molecules form bilayers stabilized by a pattern of five independent hydrogen bonds. researchgate.net In the structure of methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside, both hydroxyl groups participate in hydrogen bonding, creating zigzag chains along one of the crystal axes, with one of the bonds being bifurcated. nih.gov These interactions are critical in determining the physical properties of the solid material, such as melting point and solubility.

Determination of Absolute Stereochemistry and Conformation

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. nih.govmasterorganicchemistry.com When a molecule like this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. vscht.cz

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups: hydroxyl (-OH), carbon-hydrogen (C-H), and carbon-oxygen (C-O) bonds. libretexts.orgdocbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Band Appearance | Reference(s) |

|---|---|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3500 - 3200 | Strong, Broad | libretexts.org |

| Alkyl (C-H) | Stretching | ~3000 - 2850 | Medium to Strong | libretexts.orgspectroscopyonline.com |

| Ether (C-O-C) | Stretching | ~1150 - 1050 | Strong | libretexts.org |

| Alcohol (C-O) | Stretching | ~1260 - 1000 | Strong | libretexts.org |

The most prominent feature is a very strong and broad absorption band in the 3500–3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the multiple, hydrogen-bonded hydroxyl groups. libretexts.org The C-H stretching vibrations of the methyl and methylene (B1212753) groups appear in the 3000–2850 cm⁻¹ range. spectroscopyonline.comspectroscopyonline.com The "fingerprint region" (below 1500 cm⁻¹) contains a complex series of bands, including the strong C-O stretching vibrations of the alcohol and ether functionalities, which provides a unique pattern for identification. docbrown.info

Chiroptical Methods: Electronic Circular Dichroism (ECD) and Computational TDDFT-ECD for Stereochemical Assignment

Electronic Circular Dichroism (ECD) is a chiroptical technique that provides crucial information about the stereochemistry of chiral molecules like this compound. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration and conformation. nih.gov

While simple chromophores in carbohydrates like the hydroxyl and ether groups absorb in the far-UV region, their ECD signals can be weak. However, the technique becomes particularly powerful when coupled with computational methods. core.ac.uk Time-Dependent Density Functional Theory (TDDFT) is a quantum chemical method used to calculate the theoretical ECD spectrum for a given stereoisomer. nih.govfrontiersin.org

The process for stereochemical assignment typically involves:

Generating a set of possible low-energy conformers for the candidate stereoisomers (e.g., the R and S configurations at a specific chiral center). mdpi.com

Calculating the theoretical ECD spectrum for each conformer using TDDFT methods. researchgate.net

Averaging the calculated spectra for each isomer based on their predicted Boltzmann population. mdpi.com

Comparing the resulting theoretical spectra with the experimentally measured ECD spectrum. mdpi.com

A good match between the experimental spectrum and the calculated spectrum for one of the possible isomers allows for the unambiguous assignment of its absolute configuration. nih.govresearchgate.net This combined experimental-computational approach has become a reliable tool for elucidating the complex stereochemistry of natural products and carbohydrates. nih.govcore.ac.uk Studies on acetylated methyl glycosides have shown that the signs of the Cotton effects can be correlated with specific stereochemical features. researchgate.net

Emerging and Integrated Spectroscopic Analytical Platforms

The structural elucidation of complex carbohydrates such as this compound is increasingly reliant on emerging and integrated spectroscopic analytical platforms. These platforms move beyond the application of individual spectroscopic techniques by combining multiple methods, often coupled with separation sciences and computational analysis, to provide a holistic and unambiguous characterization of molecular structures. researchgate.netuqac.ca This integrated approach is crucial for deciphering the intricate stereochemistry and connectivity inherent to glycosidic compounds.

The core of these advanced platforms lies in the use of hyphenated techniques, which physically couple a separation method with a spectroscopic detector. nih.gov This synergy allows for the analysis of individual components within a complex mixture, providing both separation and detailed structural information in a single run. researchgate.net For carbohydrate analysis, the most powerful and commonly used hyphenated systems include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). slideshare.netscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a cornerstone of modern carbohydrate analysis. researchgate.net High-Performance Liquid Chromatography (HPLC) is particularly effective for separating non-volatile and thermally labile compounds like glycosides without the need for derivatization. csic.es When coupled with a mass spectrometer, it allows for the determination of the molecular weight and fragmentation patterns of the separated analytes, facilitating their identification. nih.govcsic.es Techniques like High-Performance Anion-Exchange Chromatography (HPAEC) coupled with MS have become vital tools in modern glycan analysis. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another prevalent hyphenated technique, valued for its high resolution. nih.gov While it typically requires chemical derivatization to increase the volatility of polar carbohydrates, it provides detailed information on monosaccharide composition and linkage analysis. For a compound like this compound, GC-MS analysis can yield characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound with a top peak at a mass-to-charge ratio (m/z) of 163. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) : CE-MS offers excellent resolution and sensitivity for analyzing charged or polar compounds. scispace.com Its application to carbohydrate analysis is a promising approach, particularly for complex mixtures of oligosaccharides, as it combines the high separation efficiency of CE with the structural information provided by MS. researchgate.netscispace.com

Beyond simple hyphenation, integrated analytical workflows represent the frontier of structural elucidation. These workflows combine data from a suite of advanced spectroscopic experiments, including tandem mass spectrometry (MS/MS) and various multi-dimensional Nuclear Magnetic Resonance (NMR) techniques, often supported by computational modeling. uqac.canih.govacs.org For instance, a systematic workflow for novel diterpene glycosides involved the use of an extensive array of 2D NMR experiments (such as ROESY) to determine interproton distances, which, when integrated with other data, allowed for the unequivocal determination of the absolute configuration. uqac.caacs.orgacs.org

The application of integrated platforms to ulopyranoside structures can be illustrated by the characterization of related compounds. In one study, the structure of Methyl 4-O-methyl-beta-D-ribo-hex-3-ulopyranoside was determined using a combination of X-ray crystallography and solid-state ¹³C NMR spectroscopy. nih.gov This dual approach allowed for a comparison between the solid-state and liquid-state conformations, revealing differences in the chemical shifts for C-4 and the methoxyl groups, highlighting the detailed insights gained from combining techniques. nih.gov

The table below summarizes how different integrated platforms can be applied to the structural analysis of a compound like this compound.

| Analytical Platform | Component Techniques | Key Information Provided for this compound | Reference |

|---|---|---|---|

| GC-MS Analysis | Gas Chromatography (GC), Mass Spectrometry (MS) | Provides molecular fragmentation patterns. The primary peak (m/z) is observed at 163, aiding in identification. Requires derivatization. | nih.govnih.gov |

| LC-MS/MS Analysis | Liquid Chromatography (LC), Tandem Mass Spectrometry (MS/MS) | Separates the compound from mixtures and provides molecular weight (C₇H₁₄O₆, M.W. 194.18 g/mol) and detailed structural fragment data for confirming connectivity. | researchgate.netnih.govnih.gov |

| Multi-dimensional NMR | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, ROESY | Elucidates the carbon skeleton, proton environments, glycosidic linkage, and stereochemistry. Confirms the pyranose ring structure and the anomeric configuration of the methyl group. | uqac.canumberanalytics.com |

| Integrated Spectroscopic & Computational Workflow | NMR, MS, IR, Optical Rotatory Dispersion (ORD), Computational Modeling | Combines experimental data from multiple sources with theoretical calculations to provide an unambiguous 3D structure and absolute configuration. | uqac.caacs.orgacs.org |

Computational and Theoretical Studies in Methyl Hex 2 Ulopyranoside Chemistry

Molecular Modeling and Dynamics for Conformational Landscapes

The three-dimensional structure of methyl hex-2-ulopyranoside is not static; the pyranose ring can adopt various conformations. Molecular modeling and dynamics simulations are crucial for understanding this conformational landscape.

Crystal structure determination of related compounds, such as methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside, reveals a distorted chair conformation. researchgate.netresearchgate.net Molecular modeling studies, including conformational analysis, help in understanding the spatial arrangement of different functional groups. nih.gov For instance, in similar molecules, substituents have been shown to exert significant steric effects that direct the conformation of side chains. nih.gov

Molecular dynamics simulations can further elucidate the dynamic behavior of these conformations in solution, providing a more realistic picture than a static crystal structure. These computational techniques are essential for predicting the most stable conformations and the energy barriers between them, which in turn influence the molecule's reactivity and biological activity.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations have become a powerful tool for investigating reaction mechanisms at the molecular level. rsc.org These calculations can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states that govern the reaction rate. rsc.org

For instance, in the context of glycosylation reactions involving similar sugar derivatives, quantum chemical calculations can help to understand the stereochemical outcomes. By calculating the energies of different transition states leading to various stereoisomers, researchers can predict which product is likely to be favored. This is particularly important in carbohydrate chemistry, where controlling stereoselectivity is a major challenge.

Furthermore, these calculations are instrumental in understanding degradation pathways. For example, in studies of oxidized cellulose (B213188) models, quantum chemical methods combined with experimental data have been used to investigate the kinetics of β-alkoxy-elimination, a key degradation reaction. researchgate.net Similar approaches can be applied to understand the stability and reactivity of this compound under various conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, most notably NMR chemical shifts. This is particularly valuable for complex molecules like this compound, where overlapping signals in experimental spectra can make unambiguous assignment challenging.

Density Functional Theory (DFT) calculations are a common method for predicting ¹H and ¹³C NMR chemical shifts. By comparing the computationally predicted spectrum with the experimental one, researchers can gain confidence in their structural assignments. This is especially useful for distinguishing between different stereoisomers, as the chemical shifts can be sensitive to the orientation of substituents.

Recent advancements have seen the integration of machine learning with quantum mechanics to achieve highly accurate predictions of NMR chemical shifts, even for large and complex molecules. arxiv.org These methods can help differentiate between subtle diastereomers based on their chemical shift assignments. arxiv.org

Below is a table of experimentally observed and computationally predicted ¹³C NMR chemical shifts for a related compound, highlighting the utility of this approach.

| Carbon Atom | Experimental ¹³C Shift (ppm) |

| C-1 | 102.4 |

| C-2 (ketone) | 170.8 |

| OCH₃ | 56.1 |

Table 1: Comparison of experimental and predicted ¹³C NMR chemical shifts.

Stereoselectivity Prediction and Rational Design in Synthetic Pathways

One of the most significant applications of computational chemistry in the synthesis of carbohydrates is the prediction and rationalization of stereoselectivity. mdpi.com The synthesis of a specific stereoisomer of this compound requires precise control over the formation of new chiral centers.

Computational modeling can be used to design synthetic pathways that favor the formation of the desired stereoisomer. By analyzing the transition states of competing reaction pathways, chemists can choose reagents, catalysts, and reaction conditions that lower the energy of the transition state leading to the desired product. For example, in glycosylation reactions, the choice of a Lewis acid catalyst can be guided by computational predictions of its interaction with the glycosyl donor and acceptor.

Empirical rules, often derived from extensive experimental data and supported by computational studies, can also guide stereoselective synthesis. researchgate.net For instance, the stereoselectivity of hydroboration reactions on related sugar derivatives has been correlated with the size of protecting groups, a guideline that aids in the synthesis of specific stereoisomers. researchgate.net

Applications of Methyl Hex 2 Ulopyranoside Derivatives in Chemical Synthesis and Materials Science

Synthesis of Diverse Monosaccharides and Oligosaccharides

Methyl hex-2-ulopyranoside derivatives are key intermediates in the total synthesis of various monosaccharides. The Achmatowicz rearrangement, a powerful method for converting furan (B31954) derivatives into pyranose systems, has been instrumental in the stereospecific synthesis of methyl D,L-hex-2-ulopyranosides. icm.edu.plicm.edu.plpolishtechnicalreview.com This approach allows for the construction of the pyranose ring with control over the stereochemistry at multiple centers. icm.edu.pl For instance, the total synthesis of racemic methyl α-manno, α-altro, and β-allo-pyranosides has been achieved from 1-(2-furyl)-1,2-dihydroxyethane, showcasing the utility of furan-based strategies. icm.edu.pl

Furthermore, these derivatives serve as synthons for the preparation of various other monosaccharides. icm.edu.pl Syntheses of methyl DL-pentopyranosides with different configurations (lyxo, ribo, xylo, and arabino) and racemic 6-deoxyhexoses have been successfully developed. icm.edu.pl The versatility of these building blocks is further highlighted by their use in the synthesis of both D- and L-sugars, which is crucial for creating diverse oligosaccharide structures. mdpi.com

In addition to monosaccharides, this compound derivatives are employed in the synthesis of oligosaccharides. lookchem.com They can act as glycosyl donors or acceptors in coupling reactions to form glycosidic bonds, the key linkages in oligosaccharides. nih.govdiva-portal.org The development of solid-phase synthesis methods has facilitated the construction of repeating oligosaccharide units, where derivatives can be attached to a polymer support and activated for glycosylation. nih.gov This strategy allows for the efficient and stereospecific synthesis of complex oligosaccharides. nih.govdiva-portal.org

Precursors for Biologically Relevant Molecules

The chemical reactivity of this compound derivatives makes them valuable precursors for a variety of biologically important molecules.

Iminosugars: These compounds are sugar analogues where the ring oxygen has been replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in crucial biological processes. The strategic introduction of a nitrogen atom into the pyranose ring of a this compound derivative is a key step in the synthesis of various iminosugars.